Obacunone

Descripción general

Descripción

Obacunone es un compuesto triterpenoide natural que se encuentra en varias hierbas, particularmente en el este de Asia. Es un componente activo de las hierbas Dictamnus dasycarpus Turcz. y Phellodendron amurense Rupr., y sirve como indicador de la calidad de estas hierbas . This compound ha llamado la atención debido a sus múltiples beneficios para la salud y sus posibles aplicaciones terapéuticas, que incluyen actividades anticancerígenas, antiinflamatorias y antivirales .

Mecanismo De Acción

Obacunone ejerce sus efectos a través de múltiples objetivos y vías moleculares. Se ha demostrado que modula la microbiota intestinal, atenúa las cascadas de señalización del receptor tipo toll 4 (TLR4)/factor nuclear kappa B (NF-κB) y mejora las barreras epiteliales interrumpidas . Además, this compound actúa como un potente agonista de Nrf2, que regula varios mecanismos de defensa celular, incluida la respuesta antioxidante, la señalización inflamatoria y la reparación del ADN .

Análisis Bioquímico

Biochemical Properties

Obacunone interacts with various enzymes, proteins, and other biomolecules. A recent molecular docking study showed that this compound passed all tests, including evaluating the pharmacokinetic characteristics, toxicity, and binding performance with nitric oxide synthase 3 (NOS3) .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to alleviate lipopolysaccharide (LPS)-induced acute lung injury by upregulating Nrf2-dependent antioxidant responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound activates Nrf2 by inhibiting Nrf2 ubiquitinated proteasome degradation .

Temporal Effects in Laboratory Settings

It is known that this compound effectively alleviates LPS-induced acute lung injury, suggesting its stability and long-term effects on cellular function .

Métodos De Preparación

Obacunone se puede aislar de la corteza de raíz seca de Dictamnus dasycarpus Turcz. El proceso de extracción implica varios pasos, que incluyen extracción con solventes, filtración y purificación . Los métodos de producción industrial para this compound suelen implicar la extracción a gran escala de fuentes vegetales, seguida de la purificación utilizando técnicas cromatográficas .

Análisis De Reacciones Químicas

Obacunone experimenta diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de epóxidos, mientras que la reducción puede producir derivados de alcohol .

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

Obacunone pertenece a la clase de limonoides, que incluye otros compuestos como nomilin y deacetilnomilin . En comparación con estos compuestos similares, this compound tiene características estructurales únicas, como el número de carbono del anillo A y el doble enlace entre C1 y C2, que contribuyen a sus actividades biológicas distintas . Por ejemplo, se ha demostrado que this compound tiene una mejor actividad antagonista contra el sistema de secreción tipo tres (TTSS) en comparación con nomilin y deacetilnomilin .

Actividad Biológica

Obacunone is a naturally occurring triterpenoid compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, including its antioxidant, anti-inflammatory, antiproliferative, and antitumor effects, supported by recent research findings and case studies.

Overview of this compound

This compound is derived from various plant sources and is characterized by its highly oxygenated structure. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can attenuate oxidative stress induced by solar-simulated radiation (SSR) in human epidermal keratinocytes (NHEK) and full-thickness skin models. Key findings include:

- Reduction of Reactive Oxygen Species (ROS): Treatment with this compound at concentrations of 25 and 50 µM significantly decreased ROS levels in NHEK cells exposed to SSR .

- Gene Expression Modulation: this compound upregulated the expression of antioxidant genes such as glutathione peroxidase 1 (GPX1) and heme oxygenase-1 (HO-1), indicating a protective mechanism against oxidative damage .

2. Anti-inflammatory Effects

This compound has demonstrated potent anti-inflammatory effects in various models:

- Chronic Pelvic Pain Syndrome (CPPS): In a mouse model of CPPS, this compound administration significantly alleviated symptoms by suppressing IL-6 production in prostatic macrophages . Dose-dependent effects were observed, with notable improvements at higher doses (50 mg/kg/day).

- Cytokine Release Inhibition: In vitro studies showed that this compound reduced the release of pro-inflammatory cytokines such as IL-1α, IL-6, and IL-8 in response to SSR .

3. Anticancer Properties

This compound exhibits significant antiproliferative activity against various cancer cell lines:

- Prostate Cancer: Studies have shown that this compound induces cytotoxicity in androgen-dependent human prostate cancer cells . Its IC50 values indicate effective inhibition of cell proliferation.

- Liver Cancer: In a model of liver fibrosis, this compound reduced alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels while reversing pathological changes in liver tissue .

Mechanistic Insights

The biological activities of this compound are mediated through several molecular pathways:

- Nrf2 Signaling Pathway: this compound activates the Nrf2 signaling cascade, enhancing the cellular antioxidant defense system .

- TGF-β/SMAD Pathway Inhibition: Its antifibrotic effects are linked to the inhibition of TGF-β signaling, which is crucial in fibrogenesis .

Case Study 1: Photoprotection

A recent study demonstrated that this compound significantly reduced LDH release and sunburn cell formation in skin models exposed to SSR. Histological assessments revealed preserved dermal architecture following treatment with this compound at concentrations of 25 and 50 µM .

Case Study 2: Ulcerative Colitis

In a model of ulcerative colitis, this compound improved symptoms by modulating gut microbiota and restoring intestinal barrier integrity through TLR4/NF-κB signaling pathway attenuation . This highlights its potential as a therapeutic agent for gastrointestinal disorders.

Summary Table of Biological Activities

Propiedades

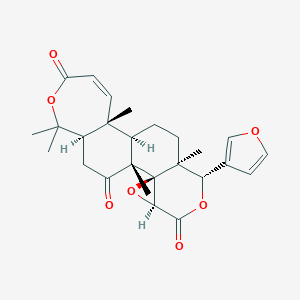

IUPAC Name |

7-(furan-3-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O7/c1-22(2)16-12-17(27)25(5)15(23(16,3)9-7-18(28)32-22)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)33-20/h7-9,11,13,15-16,19-20H,6,10,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYJEFRPIKEYBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Obacunone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

751-03-1 | |

| Record name | Obacunone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

229 - 230 °C | |

| Record name | Obacunone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.